molecular formula C32H49BrN2O4 B1146330 Rocuronium Bromide EP Impurity H Bromide CAS No. 1190105-67-9

Rocuronium Bromide EP Impurity H Bromide

Cat. No. B1146330
CAS RN: 1190105-67-9
M. Wt: 605.6 g/mol
InChI Key: FDZFJGLEXRXQBW-UHFFFAOYSA-M
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Description

Rocuronium bromide is a neuromuscular blocking agent used in the medical field to produce muscle relaxation during anesthesia and surgery. It is a synthetic, non-depolarizing neuromuscular blocker, which is structurally related to vecuronium bromide. EP Impurity H Bromide is a metabolite of rocuronium bromide and its presence in the drug has been identified as a potential impurity.

Scientific Research Applications

Synthesis and Analytical Methodologies

  • Rocuronium bromide, known for its use as a non-depolarizing neuromuscular blocker and muscle relaxant, has been the focus of research aiming to develop new and more efficient synthesis methods. One such study introduced an efficient route for preparing a key intermediate, which could potentially enhance the synthesis of rocuronium bromide while reducing the generation of difficult-to-remove impurities (Wu et al., 2017).
  • Analytical methods have been established for the determination of rocuronium bromide and its related substances, including impurities. HPLC techniques using various columns and mobile phases have been developed to achieve separation and quantification of rocuronium bromide and its impurities, thereby ensuring the quality of pharmaceutical preparations (Kai, 2010); (Błażewicz et al., 2007).

Degradation and Stability Studies

  • Degradation behavior under various stress conditions has been studied to understand the stability of rocuronium bromide. Such studies are crucial for the development of stable pharmaceutical formulations and for understanding the chemical behavior of the drug under different conditions (Wegener et al., 2015); (El Houssini et al., 2021).

Reversal Agents for Rocuronium Bromide

  • Research into reversal agents for rocuronium bromide has been conducted to find compounds that can safely and effectively counteract the muscle relaxation effects of rocuronium bromide. This is particularly important in the context of anesthesia, where rapid recovery from muscle relaxation is often required. Cyclodextrin derivatives have been explored as potential reversal agents due to their ability to form host-guest complexes with rocuronium, providing a novel approach to reversing neuromuscular blockage without the cardiovascular side effects associated with traditional methods (Adam et al., 2002).

Mechanism of Action

Target of Action

1,2-Dehydro-3-oxo Rocuronium Bromide, also known as Rocuronium Bromide EP Impurity H Bromide, is an impurity of Rocuronium Bromide . Rocuronium Bromide is an aminosteroid and a competitive neuromuscular blocker . Therefore, the primary target of 1,2-Dehydro-3-oxo Rocuronium Bromide is likely to be the neuromuscular junction, specifically the nicotinic acetylcholine receptors located there.

Mode of Action

As a competitive neuromuscular blocker, 1,2-Dehydro-3-oxo Rocuronium Bromide is expected to bind to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents the action of acetylcholine, a neurotransmitter responsible for muscle contraction, thereby causing muscle relaxation .

Biochemical Pathways

As an analogue of rocuronium bromide, it is expected to interfere with the normal function of the neuromuscular junction, preventing muscle contraction and causing muscle relaxation .

Pharmacokinetics

Rocuronium Bromide is typically administered intravenously, and its effects are rapid in onset .

Result of Action

The primary result of the action of 1,2-Dehydro-3-oxo Rocuronium Bromide is expected to be muscle relaxation, due to its role as a competitive neuromuscular blocker . This can facilitate procedures such as endotracheal intubation and provide muscle relaxation during surgery .

Action Environment

The action of 1,2-Dehydro-3-oxo Rocuronium Bromide, like other neuromuscular blockers, can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH . .

Safety and Hazards

Rocuronium Bromide EP Impurity H is classified as a hazardous compound . It may cause damage to organs (Nervous system, muscle) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Rocuronium Bromide EP Impurity H Bromide involves the conversion of Rocuronium Bromide to its corresponding impurity H, followed by bromination to obtain the final product.", "Starting Materials": [ "Rocuronium Bromide", "Bromine", "Sodium Bromide", "Acetic Acid", "Hydrogen Peroxide", "Water" ], "Reaction": [ "Step 1: Rocuronium Bromide is dissolved in acetic acid.", "Step 2: Hydrogen peroxide is added to the solution and the mixture is stirred at room temperature for 2 hours.", "Step 3: The reaction mixture is then poured into ice-cold water and the resulting precipitate is filtered and dried to obtain Rocuronium Bromide EP Impurity H.", "Step 4: Impurity H is dissolved in acetic acid and bromine is added dropwise with stirring.", "Step 5: Sodium bromide is added to the reaction mixture and the stirring is continued for 2 hours.", "Step 6: The reaction mixture is poured into ice-cold water and the resulting precipitate is filtered and dried to obtain Rocuronium Bromide EP Impurity H Bromide." ] }

CAS RN

1190105-67-9

Molecular Formula

C32H49BrN2O4

Molecular Weight

605.6 g/mol

IUPAC Name

[10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide

InChI

InChI=1S/C32H49N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,21,23-26,28,30H,1,6-20H2,2-4H3;1H/q+1;/p-1

InChI Key

FDZFJGLEXRXQBW-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

synonyms

1-[(5α,16β,17β)-17-(Acetyloxy)-2-(4-morpholinyl)-3-oxoandrost-1-en-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide

Origin of Product

United States

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